REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([F:11])[C:5]([F:12])=[C:4](F)[C:3]=1[F:14].[CH3:15][O-:16].[Na+]>CO>[F:1][C:2]1[C:3]([F:14])=[C:4]([O:16][CH3:15])[C:5]([F:12])=[C:6]([F:11])[C:7]=1[N+:8]([O-:10])=[O:9] |f:1.2|
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1[N+](=O)[O-])F)F)F)F
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
13.95 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
Thereto was dropwise added, with ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
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CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
for 2 hours
|
Duration
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2 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to a volume of about ⅓ under vacuum
|
Type
|
ADDITION
|
Details
|
The residue was poured into 500 ml of water
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted with 300 ml of ether
|
Type
|
WASH
|
Details
|
The ether layer was washed with an aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
DISTILLATION
|
Details
|
The resulting solution was subjected to vacuum distillation
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
DISTILLATION
|
Details
|
The residue was subjected to vacuum distillation (96 to 97° C./0.35 mmHg (47 Pa))
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=C(C(=C1F)OC)F)F)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |